![molecular formula C14H16N8 B2939336 N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351617-61-2](/img/structure/B2939336.png)

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

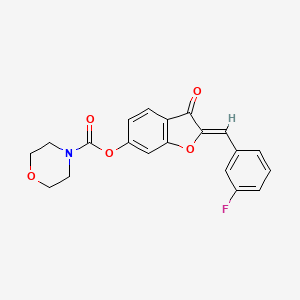

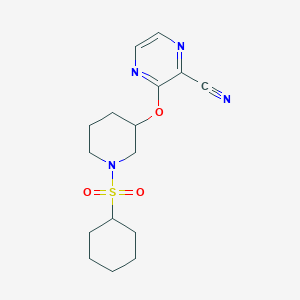

“N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound can be achieved through a three-step reaction sequence . The process involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several ring structures including a pyridine ring, a pyrrolidine ring, a triazole ring, and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive centers. The reactions are typically performed using a one-pot, three-step cascade process .Wissenschaftliche Forschungsanwendungen

Anti-Gastric Cancer Agent

This compound has been studied for its potential as an anti-gastric cancer agent. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-proliferation effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives on gastric cancer cells . These studies help in understanding the relationship between the chemical structure of the compound and its biological activity, which is crucial for designing efficient and novel drugs for treating gastric cancer.

Inhibition of LSD1

The compound is also being explored for its role in inhibiting LSD1 (lysine-specific demethylase 1), which is overexpressed in certain human malignant tumors . Inhibition of LSD1 can lead to the suppression of cancer proliferation and migration, making it a valuable target for cancer therapy.

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The presence of the pyridine and triazolopyrimidine moieties in its structure suggests that it may interact with biological targets through hydrogen bonding or pi-stacking interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the design of anti-tubercular agents , suggesting potential involvement in pathways related to bacterial metabolism or cell wall synthesis.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially enhance its bioavailability, as pyrrolidine is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8/c1-2-6-15-10(5-1)9-16-14-17-12-11(19-21-20-12)13(18-14)22-7-3-4-8-22/h1-2,5-6H,3-4,7-9H2,(H2,16,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKJXPBVVDHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)